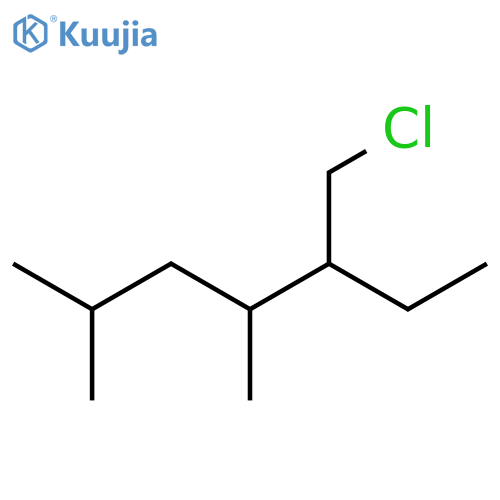Cas no 1871713-27-7 (Heptane, 5-(chloromethyl)-2,4-dimethyl-)
ヘプタン、5-(クロロメチル)-2,4-ジメチル-は、有機合成において有用な中間体として知られる化合物です。分子式C10H19Clで表され、クロロメチル基とジメチル基を有するヘプタン骨格が特徴です。この化合物は、官能基の反応性を活かして、医薬品や農薬、香料などの合成における重要な構築ブロックとして利用されます。特に、クロロメチル基は求核置換反応に適しており、さらに誘導体化が可能です。高い純度と安定性を備え、実験室規模から工業生産まで幅広く対応可能です。取り扱いには適切な安全対策が必要ですが、その多様な反応性から有機化学分野で重宝されています。

1871713-27-7 structure
商品名:Heptane, 5-(chloromethyl)-2,4-dimethyl-
CAS番号:1871713-27-7
MF:C10H21Cl
メガワット:176.726742506027
CID:5285741
Heptane, 5-(chloromethyl)-2,4-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Heptane, 5-(chloromethyl)-2,4-dimethyl-
-
- インチ: 1S/C10H21Cl/c1-5-10(7-11)9(4)6-8(2)3/h8-10H,5-7H2,1-4H3
- InChIKey: UJCWDYVSHNVKPP-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC(C)C(CCl)CC
Heptane, 5-(chloromethyl)-2,4-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-676628-0.5g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 0.5g |
$1165.0 | 2023-03-11 | ||
| Enamine | EN300-676628-1.0g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-676628-5.0g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 5.0g |
$3520.0 | 2023-03-11 | ||
| Enamine | EN300-676628-0.1g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 0.1g |
$1068.0 | 2023-03-11 | ||
| Enamine | EN300-676628-2.5g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 2.5g |
$2379.0 | 2023-03-11 | ||
| Enamine | EN300-676628-0.05g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 0.05g |
$1020.0 | 2023-03-11 | ||
| Enamine | EN300-676628-0.25g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 0.25g |
$1117.0 | 2023-03-11 | ||
| Enamine | EN300-676628-10.0g |
5-(chloromethyl)-2,4-dimethylheptane |
1871713-27-7 | 10.0g |
$5221.0 | 2023-03-11 |
Heptane, 5-(chloromethyl)-2,4-dimethyl- 関連文献
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
1871713-27-7 (Heptane, 5-(chloromethyl)-2,4-dimethyl-) 関連製品
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
